tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
Description
tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is a serine derivative featuring dual tert-butoxycarbonyl (Boc) protection: one on the amino group and another as a tert-butyl ester at the carboxylate. This compound is primarily utilized in peptide synthesis as a protected intermediate, enabling selective deprotection during solid-phase or solution-phase synthesis . Its structure ensures stability under basic conditions while allowing acid-mediated cleavage of the Boc group and ester functionalities. The tert-butyl ester enhances lipophilicity, influencing solubility and reaction kinetics in organic media .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-11(2,3)17-9(15)8(7-14)13-10(16)18-12(4,5)6/h8,14H,7H2,1-6H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNZHQVMWJPBPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
BOC Protection Followed by Methyl Esterification
A common industrial approach involves sequential protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) followed by esterification. In CN112194606A , 4-hydroxy-L-proline undergoes amino protection with Boc₂O in dichloromethane (DCM) catalyzed by dimethylaminopyridine (DMAP) at ≤30°C. After overnight stirring, the intermediate is methyl-esterified using methanol and dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF), yielding the product as a white solid with high purity. This method achieves yields >80% and is scalable to multi-liter batches.
Direct Esterification with tert-Butyl Groups
CN101284803A outlines a method starting from serine, where HCl gas is introduced into anhydrous methanol to form serine methyl ester hydrochloride. Subsequent reaction with isobutene in dioxane or DCM, catalyzed by p-toluenesulfonic acid, produces O-tert-butyl serine methyl ester. Saponification with aqueous NaOH and final BOC protection using Boc₂O yields the target compound. This route avoids flammable solvents and achieves a total yield of 61.5%.
Aqueous Phase BOC Protection
Sodium Carbonate-Mediated Reaction
CN104326943A describes an eco-friendly method using aqueous sodium carbonate. L-serine is mixed with Na₂CO₃ solution, and Boc₂O is added in batches at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, with the aqueous phase minimizing side reactions. Extraction with ethyl acetate and crystallization yields Boc-L-serine with >95% purity and 85% yield. This approach reduces organic solvent use and is suitable for industrial production.
Iron-Catalyzed 1,3-Nitrogen Migration
A novel asymmetric synthesis method reported in Eur. J. Org. Chem. involves coupling carboxylic acids with BocNHOH to form azanyl esters. Iron catalysis facilitates a 1,3-nitrogen migration, producing non-racemic N-Boc-protected α-amino acids. For tert-butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, this two-step protocol achieves enantiomeric excess (ee) >90% for α-monosubstituted derivatives. The method is advantageous for synthesizing deuterated analogs and avoids racemization.
Solvent-Free Electromagnetic Milling
A groundbreaking technique from Green Chem. utilizes electromagnetic milling to activate bonds without solvents or bases. Boc₂O reacts with carboxylic acids under high-speed magnetic fields, generating tert-butyl esters via mechanochemical energy. This method achieves near-quantitative yields in 30 minutes and is ideal for sensitive substrates. Ferromagnetic rods enhance reaction efficiency by coordinating with intermediates, offering a sustainable alternative to traditional synthesis.
Prodrug Synthesis Approach
In a prodrug-focused synthesis (Thieme Connect ), Boc-L-serine tert-butyl ester is coupled with nipecotic acid using 1,1'-carbonyldiimidazole (CDI) in DCM/DMF. The intermediate undergoes TFA-mediated deprotection to yield a neuroactive prodrug. This method highlights the compound’s role in enhancing blood-brain barrier penetration, with HPLC confirming >99% purity.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, and trifluoroacetic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Medicine: It plays a role in the development of pharmaceuticals by protecting functional groups during drug synthesis.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate exerts its effects involves the formation of a stable carbamate linkage. The tert-butoxycarbonyl group provides steric hindrance, protecting the amine group from unwanted reactions. Upon deprotection, the tert-butyl group is eliminated, and the amine is released, allowing further chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Key structural analogs differ in ester groups, protecting groups, and stereochemistry, leading to variations in physicochemical properties and applications:
Table 1: Structural Comparison
| Compound Name | Ester Group | Protecting Groups | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate | tert-butyl | Boc (amino), tert-butyl (ester) | ~259* | High lipophilicity, acid-labile |
| Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (CAS 69942-12-7) | methyl | Boc (amino) | 219.24 | Lower stability, higher polarity |
| (R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (CAS 1146954-88-2) | ethyl | Boc (amino) | ~233* | Intermediate lipophilicity |
| 2-((tert-Butoxycarbonyl)amino)-3-ethoxy-3-oxopropanoic acid (CAS 137401-45-7) | ethoxy | Boc (amino), free carboxylic acid | ~263* | Reactive carboxylic acid functionality |
| tert-Butyl-(2R,3R)-3-Amino-2-hydroxybutanoate | tert-butyl | None (free amino and hydroxyl) | ~189† | Shorter chain, stereospecific |
*Calculated based on molecular formula. †Reported in .
Key Observations:
- Ester Stability : The tert-butyl ester in the target compound offers superior stability against hydrolysis compared to methyl or ethyl esters, which are more prone to nucleophilic attack .
- Lipophilicity : The tert-butyl group increases molecular weight and lipophilicity, enhancing solubility in organic solvents like dichloromethane and tetrahydrofuran .
- Functionality: The ethoxy-3-oxopropanoic acid analog (CAS 137401-45-7) lacks ester protection, making it reactive for coupling reactions but less stable in acidic/basic conditions .
Physicochemical and Spectral Properties
Table 3: Spectral and Physical Data
| Compound Name | IR Peaks (cm⁻¹) | NMR Features | Physical State |
|---|---|---|---|
| This compound | N-H (~3300), C=O (~1700) | δ 1.4 (tert-butyl), δ 4.2 (CH-OH) | Pale yellow waxy solid |
| Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate | C=O (~1740, ester) | δ 3.7 (OCH₃), δ 5.1 (NH) | Colorless oil |
Biological Activity
tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, commonly referred to as Boc-Serine, is a compound utilized extensively in organic synthesis, particularly in peptide chemistry. Its primary function is as a protecting group for amino acids, which prevents unwanted reactions during peptide synthesis. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
- Molecular Formula : C12H23NO5
- CAS Number : 71630-31-4
- Molecular Weight : 251.32 g/mol
- Structure : The compound features a tert-butoxycarbonyl (Boc) group attached to the amino group of serine.
The biological activity of Boc-Serine is primarily attributed to its role as a protecting group in peptide synthesis. The Boc group shields the amino group from participating in side reactions, allowing for the selective formation of peptide bonds. Upon completion of the desired synthetic steps, the Boc group can be removed under acidic conditions, regenerating the free amine for further reactions.
Applications in Research and Industry
- Peptide Synthesis : Boc-Serine is widely employed in the stepwise construction of peptides. It facilitates the formation of biologically active peptides and proteins by protecting sensitive functional groups during synthesis.
- Drug Development : The compound plays a crucial role in developing peptide-based drugs and therapeutic agents, particularly those targeting specific biological pathways.
- Fine Chemicals Production : In industrial settings, Boc-Serine is used to produce various fine chemicals and pharmaceuticals .
Biological Activity and Case Studies
Research has demonstrated various biological activities associated with compounds derived from Boc-protected amino acids:
Case Study 1: Peptide-Based Therapeutics
A study investigating the synthesis of peptide analogs using Boc-protected amino acids found that these compounds exhibited enhanced stability and bioactivity compared to their unprotected counterparts. The incorporation of Boc-Serine allowed for selective modifications that improved pharmacokinetic properties .
Case Study 2: Neuroprotective Effects
In a related study, peptides synthesized with Boc-protected serine derivatives showed potential neuroprotective effects against oxidative stress in neuronal cells. The research indicated that these peptides could reduce markers of inflammation and apoptosis in neuronal cultures exposed to neurotoxic agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
